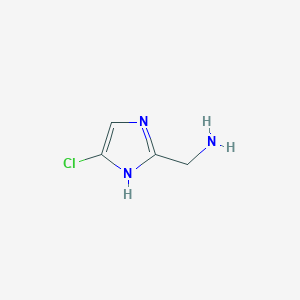
4-Amino-2-carboxy-6-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-6-chloropyrimidine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C5H4ClN3O2 and a molecular weight of 173.56 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with an aminoindazole derivative in the presence of a palladium catalyst (Pd/C) and hydrogen gas (H2) to yield the desired product . The reaction conditions are generally mild, and the yield is high, making this method efficient for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 4-amino-6-chloropyrimidine-2-carboxylic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-6-chloropyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have enhanced biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
4-amino-6-chloropyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Biological Research: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-amino-6-chloropyrimidine-2-carboxylic acid is primarily associated with its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-chloropyridine-4-carboxylic acid: Similar in structure but differs in the position of the nitrogen atoms in the ring.
2,4-dichloropyrimidine: A precursor in the synthesis of 4-amino-6-chloropyrimidine-2-carboxylic acid.
Uniqueness
4-amino-6-chloropyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form biologically active compounds makes it a valuable intermediate in medicinal chemistry and other scientific research fields .
Propiedades
Fórmula molecular |
C5H4ClN3O2 |
|---|---|
Peso molecular |
173.56 g/mol |
Nombre IUPAC |
4-amino-6-chloropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H4ClN3O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)(H2,7,8,9) |
Clave InChI |
DBKFZUAHAFUOKI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12973103.png)



![1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12973119.png)






